

"2-Bromoethane-1-sulfonamide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromoethane-1-sulfonamide**

Cat. No.: **B15307576**

[Get Quote](#)

2-Bromoethane-1-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethane-1-sulfonamide is a halogenated alkylsulfonamide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure combines a reactive bromoethyl group with a sulfonamide moiety, a well-established pharmacophore in a wide range of therapeutic agents. This document provides a comprehensive overview of the available physical, chemical, and biological properties of **2-Bromoethane-1-sulfonamide**, including a plausible synthetic route and a general mechanistic pathway for the sulfonamide class of compounds.

Chemical and Physical Properties

While specific experimental data for **2-Bromoethane-1-sulfonamide** is limited in publicly available literature, its fundamental properties can be summarized. For comparison, properties of the related precursor, 2-bromoethanesulfonic acid, are also provided.

Property	2-Bromoethane-1-sulfonamide	2-Bromoethanesulfonic acid
CAS Number	51995-43-8	26978-65-4
Molecular Formula	C ₂ H ₆ BrNO ₂ S ^[1]	C ₂ H ₅ BrO ₃ S
Molecular Weight	188.05 g/mol	189.03 g/mol
Melting Point	Data not available	42-44 °C
Boiling Point	Data not available	192-195 °C
Solubility	Data not available	Data not available
IUPAC Name	2-bromoethanesulfonamide	2-bromoethanesulfonic acid

Synthesis

A standard and logical approach to the synthesis of **2-Bromoethane-1-sulfonamide** involves the reaction of 2-bromoethanesulfonyl chloride with ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Proposed Experimental Protocol: Synthesis of 2-Bromoethane-1-sulfonamide

Materials:

- 2-Bromoethanesulfonyl chloride
- Concentrated aqueous ammonia
- Anhydrous diethyl ether (or other suitable organic solvent)
- Ice bath
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

Methodology:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to 0-5 °C in an ice bath.
- Slowly add a stoichiometric excess of concentrated aqueous ammonia to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2-Bromoethane-1-sulfonamide**.
- The crude product may be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for best results.

Spectroscopic Analysis

While specific spectra for **2-Bromoethane-1-sulfonamide** are not readily available, the expected spectral characteristics can be inferred from the analysis of similar sulfonamide-containing compounds.[\[2\]](#)

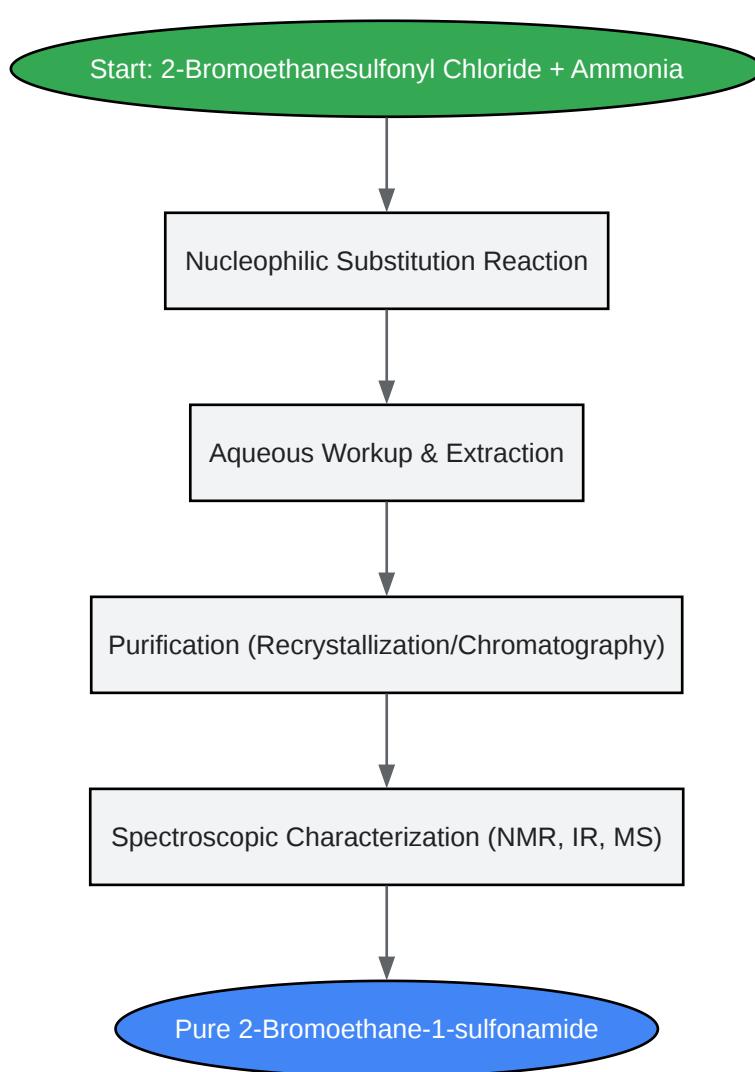
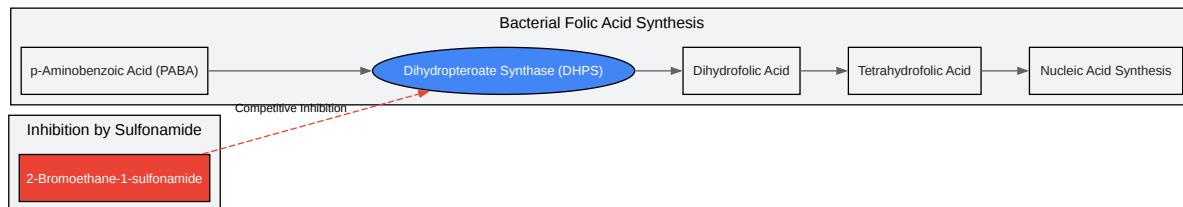
- ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the two methylene groups of the bromoethyl moiety. The protons

closer to the bromine atom would likely appear as a triplet at a higher chemical shift (downfield) compared to the triplet for the protons adjacent to the sulfonyl group. The protons of the sulfonamide NH_2 group would likely appear as a broad singlet.

- ^{13}C NMR: The carbon-13 nuclear magnetic resonance (^{13}C NMR) spectrum should exhibit two distinct signals for the two carbon atoms of the ethyl chain. The carbon atom bonded to the bromine will be shifted further downfield.
- IR Spectroscopy: The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around $3350\text{-}3150\text{ cm}^{-1}$). Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the regions of $1350\text{-}1310\text{ cm}^{-1}$ and $1160\text{-}1140\text{ cm}^{-1}$, respectively.[2] A C-Br stretching vibration would also be present at a lower wavenumber.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.05 g/mol). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and $\text{M}+2$) in an approximate 1:1 ratio would be observed.[3] Fragmentation patterns would likely involve the loss of SO_2 , NH_2 , and the bromine atom.[1]

Biological Activity and Mechanism of Action

Specific biological studies on **2-Bromoethane-1-sulfonamide** are not widely reported in the scientific literature. However, the sulfonamide functional group is a cornerstone of a major class of antibacterial drugs.



The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4] It is plausible that **2-Bromoethane-1-sulfonamide** could exhibit similar antibacterial properties.

Furthermore, sulfonamide derivatives have been investigated for a wide array of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer agents.[4][5][6] The presence of the reactive bromoethyl group in **2-Bromoethane-1-sulfonamide**

1-sulfonamide could also allow it to act as a covalent inhibitor or a probe for target identification studies.

Signaling Pathway and Experimental Workflow Visualization

As no specific signaling pathway for **2-Bromoethane-1-sulfonamide** has been documented, a generalized diagram illustrating the mechanism of action of antibacterial sulfonamides is provided below. Additionally, a typical experimental workflow for the synthesis and characterization of this compound is visualized.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-bromoethane-1-sulfonamide (C₂H₆BrNO₂S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. C₂H₅Br CH₃CH₂Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijponline.com [ijponline.com]
- To cite this document: BenchChem. ["2-Bromoethane-1-sulfonamide" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15307576#2-bromoethane-1-sulfonamide-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com